
Medicago-saponin P(1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Medicago-saponin P(1), also known as Medicago-saponin P(1), is a useful research compound. Its molecular formula is C53H86O23 and its molecular weight is 1091.2 g/mol. The purity is usually 95%.
The exact mass of the compound Medicago-saponin P(1) is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Saponins - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Medicago-saponin P(1) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Medicago-saponin P(1) including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Biological Activities
Medicago saponins, including P(1), exhibit a wide range of biological activities that make them valuable in pharmaceutical applications:
- Antitumor Activity : Medicago saponins have demonstrated significant cytotoxic effects against various cancer cell lines. Studies indicate that these compounds can inhibit tumorigenesis by inducing apoptosis in cancer cells, making them potential candidates for cancer therapy .
- Antimicrobial Properties : The saponins exhibit strong antimicrobial activity against bacteria and fungi. Their ability to disrupt microbial membranes contributes to their effectiveness as natural preservatives and therapeutic agents .
- Anti-inflammatory Effects : Research has shown that Medicago saponins can modulate inflammatory responses, particularly by inhibiting the activation of nuclear factor kappa B (NF-κB), which plays a crucial role in inflammation and immune response .
Agricultural Applications
The agricultural sector benefits significantly from the application of Medicago-saponin P(1):
- Nematicidal Properties : Saponins from Medicago species have been found to possess nematicidal activity against plant-parasitic nematodes such as Meloidogyne incognita. This property is particularly useful for developing sustainable pest management strategies in agriculture .
- Plant Growth Promotion : Certain saponins enhance plant growth by improving nutrient uptake and promoting root development. They can also provide protection against herbivores due to their bitter taste, thereby acting as natural pesticides .
Environmental Applications
Medicago-saponin P(1) also finds relevance in environmental science:
- Phytoremediation : The use of Medicago saponins in phytoremediation processes is being explored. Their ability to bind heavy metals and other pollutants can aid in soil decontamination efforts .
- Soil Health Improvement : Incorporating saponin-rich plant materials into the soil has been shown to improve soil health by enhancing microbial diversity and activity, which is essential for sustainable agricultural practices .
Case Study 1: Antitumor Activity
A study conducted on the cytotoxic effects of Medicago saponins revealed that specific concentrations could reduce cell viability in breast cancer cell lines by over 70%. This suggests a promising avenue for developing new anticancer drugs based on these natural compounds.
Case Study 2: Nematicidal Efficacy
In field trials, extracts from Medicago truncatula demonstrated over 90% efficacy in reducing nematode populations in tomato crops, showcasing their potential as biopesticides.
Data Summary Table
Análisis De Reacciones Químicas
Biosynthetic Pathway and Enzymatic Modifications
The biosynthesis of Medicago-saponin P(1) begins with the cyclization of 2,3-oxidosqualene to β-amyrin, catalyzed by β-amyrin synthase (β-AS) . Key enzymatic reactions include:
These reactions are transcriptionally regulated by TSAR1/TSAR2 (triterpene saponin activation regulators), which coordinate the expression of HMGR1 (rate-limiting enzyme in mevalonate pathway) and downstream P450s .
Structural Characteristics
Medicago-saponin P(1) belongs to the hemolytic saponin class, with the following features:
-
Aglycone : Oleanolic acid derivative with hydroxylation at C-2β and carboxylation at C-23 .
-
Glycosylation :
PPARγ Binding Affinity
SPR (Surface Plasmon Resonance) assays revealed:
Compound | K<sub>d</sub> (μM) | Transactivation Activity | Reference |
---|---|---|---|
Medicago-saponin P(1) analog (C-23 carboxyl) | 18.33 | Partial agonist (EC<sub>50</sub> = 12 μM) | |
Zanhic acid derivative | 54.82 | Antagonist |
The C-23 carboxyl group reduces PPARγ affinity compared to non-carboxylated analogs .
Biological Activity
-
Hemolytic Activity : Medicago-saponin P(1) exhibits strong hemolytic properties due to its carboxyl group at C-28 and hydroxylation at C-2β .
-
Antifungal Effects : 50% growth inhibition (IC<sub>50</sub>) at 20 μM against Fusarium oxysporum .
Comparative Analysis with Non-Hemolytic Saponins
Feature | Medicago-saponin P(1) (Hemolytic) | Soyasaponin I (Non-Hemolytic) |
---|---|---|
C-24 Modification | No hydroxylation | C-24 hydroxylation |
Glycosylation Pattern | C-3 only | C-3 and C-22 |
PPARγ Activity | Partial agonist | No activation |
Stability and Degradation
Propiedades
Número CAS |
158511-57-0 |
---|---|
Fórmula molecular |
C53H86O23 |
Peso molecular |
1091.2 g/mol |
Nombre IUPAC |
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl] (4aR,5R,6aR,6aS,6bR,9R,10S,12aR,14bR)-10-[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |
InChI |
InChI=1S/C53H86O23/c1-22-32(58)36(62)40(66)44(71-22)75-42-33(59)25(56)19-69-46(42)74-31-11-12-49(4)28(50(31,5)21-55)10-13-51(6)29(49)9-8-23-24-16-48(2,3)14-15-53(24,30(57)17-52(23,51)7)47(68)76-45-41(67)38(64)35(61)27(73-45)20-70-43-39(65)37(63)34(60)26(18-54)72-43/h8,22,24-46,54-67H,9-21H2,1-7H3/t22-,24+,25-,26+,27+,28?,29+,30+,31-,32-,33-,34+,35+,36+,37-,38-,39+,40+,41+,42+,43+,44-,45-,46-,49-,50-,51+,52+,53+/m0/s1 |
Clave InChI |
YUGFMRZWIRCERU-COSFQHNSSA-N |
SMILES |
CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C(C3(C)CO)CCC5(C4CC=C6C5(CC(C7(C6CC(CC7)(C)C)C(=O)OC8C(C(C(C(O8)COC9C(C(C(C(O9)CO)O)O)O)O)O)O)O)C)C)C)O)O)O)O)O |
SMILES isomérico |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H](CO[C@H]2O[C@H]3CC[C@@]4([C@H]5CC=C6[C@H]7CC(CC[C@@]7([C@@H](C[C@]6([C@@]5(CCC4[C@]3(C)CO)C)C)O)C(=O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O)O)O)(C)C)C)O)O)O)O)O |
SMILES canónico |
CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C(C3(C)CO)CCC5(C4CC=C6C5(CC(C7(C6CC(CC7)(C)C)C(=O)OC8C(C(C(C(O8)COC9C(C(C(C(O9)CO)O)O)O)O)O)O)O)C)C)C)O)O)O)O)O |
Sinónimos |
3-O-rhamnopyranosyl-1-2-arabinopyranosylcaulophyllogenin 28-O-glucopyranosyl-1-6-glucopyranoside medicago-saponin P(1) medicago-saponin P1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.